molecular formula C13H12N2O3 B7951362 2-Aminopyridin-3-yl 4-methoxybenzoate

2-Aminopyridin-3-yl 4-methoxybenzoate

Cat. No.: B7951362
M. Wt: 244.25 g/mol
InChI Key: QCAXKRSULPLRHS-UHFFFAOYSA-N
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Description

2-Aminopyridin-3-yl 4-methoxybenzoate is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential scaffold for drug discovery. This molecule integrates two key structural motifs: the 2-aminopyridine ring and the 4-methoxybenzoate ester. The 2-aminopyridine moiety is a privileged structure in drug design, extensively utilized in the synthesis of established pharmaceuticals such as the anti-inflammatory agents piroxicam and tenoxicam, and the antihistamine tripelennamine . This heterocycle is known for its ability to form crucial anchoring interactions with enzymatic active sites, often through hydrogen bonding with glutamate residues, which is a key strategy for developing potent enzyme inhibitors . Researchers are actively investigating 2-aminopyridine-based compounds as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key therapeutic target for neurodegenerative conditions including Alzheimer's disease, Parkinson's disease, and stroke . In these contexts, the 2-aminopyridine scaffold serves as a critical head group for binding, while modifications to the attached sidechains, such as the 4-methoxybenzoate group in this compound, are explored to fine-tune properties like potency, selectivity over related enzymes (eNOS and iNOS), and blood-brain barrier permeability . Furthermore, substituted aminopyridine compounds are being explored in oncology research for their potential to inhibit critical signaling pathways, such as the AKT pathway, which is frequently hyperactive in various cancers . The 4-methoxybenzoate component, a common intermediate in organic synthesis, can contribute to the overall molecular properties and is often used in the construction of more complex target molecules for biological evaluation . This product is intended for use in these and other advanced research applications, including as a building block in synthetic chemistry programs and for probing biochemical mechanisms. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-aminopyridin-3-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-10-6-4-9(5-7-10)13(16)18-11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXKRSULPLRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyridin-3-yl 4-methoxybenzoate typically involves the esterification of 2-aminopyridine with 4-methoxybenzoic acid. One common method is to react 2-aminopyridine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyridin-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Aminopyridin-3-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Aminopyridin-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The methoxybenzoate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-aminopyridin-3-yl 4-methoxybenzoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound C₁₃H₁₂N₂O₃ 260.25 (calc.) 2-NH₂ (pyridine), 4-OCH₃ (benzoate) N/A Estimated ν(COO⁻): ~1540–1416 cm⁻¹
(E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol C₂₃H₂₈N₃O 378.49 2-NH₂ (pyridine), tert-butyl phenol 268–287 1H NMR: δ 5.20 (s, 2H), 3.88 (s, 2H)
Methyl 2-amino-3-hydroxybenzoate C₈H₉NO₃ 167.16 2-NH₂, 3-OH (benzoate) N/A 1H NMR: δ 6.8–7.2 (aromatic protons)
4-Pentylphenyl 4-methoxybenzoate C₁₉H₂₂O₃ 298.37 4-pentylphenyl ester N/A IR: ν(C=O) ~1700 cm⁻¹

Key Observations:

  • Thermal Stability : Compounds with bulky substituents (e.g., tert-butyl groups) exhibit higher melting points (~268–287°C) compared to simpler esters .
  • Spectral Signatures : The 4-methoxybenzoate group shows characteristic IR bands at ~1540 cm⁻¹ (νas COO⁻) and ~1416 cm⁻¹ (νsym COO⁻) in metal complexes, suggesting similar behavior in the target compound .

Functional Group Impact

  • Amino vs. Hydroxy Groups: Methyl 2-amino-3-hydroxybenzoate () highlights how electron-donating groups (e.g., -NH₂, -OH) enhance solubility but reduce thermal stability compared to methoxy-substituted analogs.
  • Ester Flexibility : 4-Pentylphenyl 4-methoxybenzoate () demonstrates that alkyl chain length in the ester group affects crystallinity and industrial handling (e.g., as a crystalline powder).

Q & A

Q. What are the recommended synthetic routes for 2-Aminopyridin-3-yl 4-methoxybenzoate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the coupling of 3-aminopyridine derivatives with 4-methoxybenzoic acid precursors. Key steps include:

  • Esterification : React 4-methoxybenzoyl chloride with 3-aminopyridine under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the product.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) and monitor reaction progress via TLC. For scale-up, consider flow chemistry to enhance yield reproducibility .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H^1H NMR (DMSO-d6) should show characteristic signals: δ 8.2–8.4 ppm (pyridine H), δ 6.8–7.2 ppm (aromatic H from methoxybenzoate), and δ 3.8 ppm (OCH3_3).
  • Mass Spectrometry (MS) : ESI-MS should display [M+H]+^+ at m/z 259.1 (calculated for C13 _13H12 _12N2 _2O3_3).
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to verify purity >98%.
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
Technique Key Data Points
1H^1H NMRδ 8.3 (pyridine H), δ 3.8 (OCH3_3)
ESI-MSm/z 259.1 [M+H]+^+
HPLC Retention12.3 min (gradient: 50–80% acetonitrile)

Q. How should researchers assess the hydrolytic stability of the ester group in this compound under varying pH conditions?

Conduct stability studies in buffered solutions (pH 1–10) at 37°C:

  • Buffer Preparation : Use ammonium acetate (pH 4–6) and phosphate buffers (pH 2–8) adjusted to ±0.1 pH units .
  • Kinetic Monitoring : Quantify degradation via HPLC every 24 hours. The ester group is most labile under alkaline conditions (pH >8), with hydrolysis half-life <48 hours.
  • Stabilization Strategies : For biological assays, use neutral pH (6.5–7.4) and store solutions at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

Discrepancies may arise from impurities or tautomeric forms. Mitigation strategies include:

  • Orthogonal Techniques : Supplement NMR/MS with IR spectroscopy (e.g., confirm ester C=O stretch at ~1720 cm1^{-1}) and X-ray crystallography for unambiguous structural assignment.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace signal origins in complex NMR spectra.
  • High-Resolution MS : Use HRMS to distinguish isobaric interferences (e.g., [M+Na]+^+ vs. [M+K]+^+) .

Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?

The amino-pyridine moiety can act as a ligand for metal ions like Cu(II) or Ag(I):

  • Complex Synthesis : React the compound with metal salts (e.g., AgNO3_3) in methanol/water (1:1) under nitrogen. Monitor complexation via UV-Vis (shift in λmax_{\text{max}} from 265 nm to 280 nm).
  • Characterization : Use cyclic voltammetry to assess redox behavior and single-crystal XRD to determine coordination geometry. For Ag(I), expect a linear N–Ag–N arrangement .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound derivatives?

Focus on target-specific assays and computational modeling:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination).
  • Cellular Uptake : Use radiolabeled 14C^{14}C-analogs to quantify intracellular accumulation in cancer cell lines.
  • Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding modes to ATP-binding pockets (PDB: 1M17) .

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